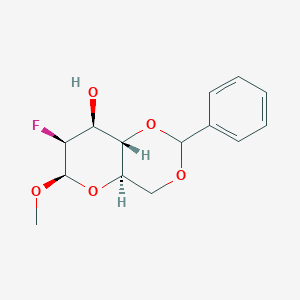
Chlorhydrate de 1,5-bis(4-chlorophényl)biguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C14H13Cl2N5·HCl and a molecular weight of 358.65 g/mol . This compound is primarily used as an impurity reference standard in pharmaceutical testing and is related to the antimalarial drug proguanil hydrochloride .
Applications De Recherche Scientifique
1,5-Bis(4-chlorophenyl)biguanide hydrochloride has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is the 5-HT3 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to mood and behavior.
Mode of Action
1,5-Bis(4-chlorophenyl)biguanide hydrochloride acts as a very potent agonist at the 5-HT3 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT3 serotonin receptor, triggering a response that can influence mood and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the 5-HT3 serotonin receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the biguanide structure . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for 1,5-Bis(4-chlorophenyl)biguanide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization and filtration to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorhexidine: A related biguanide compound with broad-spectrum antimicrobial activity.
Proguanil Hydrochloride: An antimalarial drug closely related to 1,5-Bis(4-chlorophenyl)biguanide hydrochloride.
1-(4-Chlorophenyl)biguanide: Another biguanide derivative with similar chemical properties.
Uniqueness
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is unique due to its specific structure and its use as an impurity reference standard in pharmaceutical testing. Its ability to inhibit DHFR and its relatedness to antimalarial drugs make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
13590-98-2 |
|---|---|
Formule moléculaire |
C14H14Cl3N5 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |
Clé InChI |
HEWJYBHXNHZDOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
Synonymes |
1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride; N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride; ST 39008; USP Proguanil Related Compound C; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)


